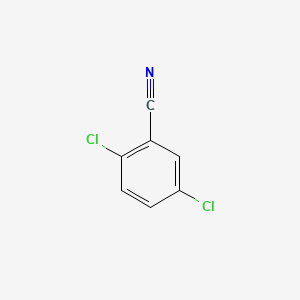

2,5-Dichlorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166361. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGWRTKJZCBXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176049 | |

| Record name | 2,5-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21663-61-6 | |

| Record name | 2,5-Dichlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21663-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021663616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21663-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dichlorobenzonitrile from 1,2,4-Trichlorobenzene

This whitepaper provides a comprehensive overview of a key synthetic route for producing 2,5-dichlorobenzonitrile, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, from the starting material 1,2,4-trichlorobenzene (B33124). This document is intended for an audience of researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

This compound is a significant building block in organic synthesis. Its chemical structure allows for various transformations, making it a crucial precursor for more complex molecules. One established method for its synthesis involves the cyanation of 1,2,4-trichlorobenzene. This process, while effective, requires careful control of reaction conditions to achieve optimal yields and purity. This guide will detail the experimental protocol, present relevant quantitative data, and illustrate the synthetic pathway and workflow.

Synthetic Pathway: Cyanation of 1,2,4-Trichlorobenzene

The core of this synthesis is a nucleophilic aromatic substitution reaction where a chlorine atom on the 1,2,4-trichlorobenzene ring is displaced by a cyanide group. The reaction of choice for this transformation is the Rosenmund-von Braun reaction, which utilizes cuprous cyanide (CuCN) as the cyanide source. This reaction is typically carried out at elevated temperatures in the presence of a high-boiling solvent or additive.

The primary reaction is as follows:

C₆H₃Cl₃ + CuCN → C₇H₃Cl₂N + CuCl

In this specific synthesis, 1,2,4-trichlorobenzene is heated with cuprous cyanide and a high-boiling tertiary amine, such as quinoline, to yield this compound.[1] The reaction proceeds at temperatures between 200°C and 240°C.[1] Temperatures below 200°C result in a reaction rate that is too slow for practical purposes, while temperatures exceeding 240°C risk charring the organic material and reducing the yield.[1]

The following diagram illustrates the overall synthetic transformation:

Experimental Protocol

The following experimental protocol is based on the cyanation process described in the literature.[1]

Materials:

-

1,2,4-Trichlorobenzene

-

Cuprous Cyanide (CuCN)

-

Quinoline (or another high-boiling tertiary amine)

-

Reaction vessel equipped with a stirrer, thermometer, and reflux condenser

Procedure:

-

Reaction Setup: In a suitable reaction vessel, charge 1,2,4-trichlorobenzene and cuprous cyanide. A molar ratio of approximately 1:1 is recommended, though a slight excess of cuprous cyanide may be used.[1]

-

Addition of Amine: Add a high-boiling tertiary amine, such as quinoline, to the reaction mixture.

-

Heating: Heat the mixture with stirring to a temperature between 200°C and 240°C.[1]

-

Reaction Time: Maintain the reaction at this temperature for a sufficient period to allow for the conversion of the starting material. The reaction progress can be monitored by techniques such as gas chromatography.

-

Work-up: After the reaction is complete, the resulting mixture contains this compound and unreacted 1,2,4-trichlorobenzene.[1] The product can be isolated and purified using standard techniques such as distillation or crystallization.

The following diagram outlines the general experimental workflow:

References

Synthesis of 2,5-Dichlorobenzonitrile: A Technical Guide to Cyanation Reactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes for obtaining 2,5-dichlorobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The focus is on cyanation reactions, providing a comparative analysis of different methodologies, detailed experimental protocols, and visual representations of the synthetic pathways and workflows.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be achieved through several cyanation strategies, each with its own set of advantages and challenges. The most prominent methods include the Rosenmund-von Braun reaction, the Sandmeyer reaction, and modern palladium-catalyzed cross-coupling reactions. A summary of these key approaches is presented below.

| Reaction Type | Starting Material | Cyanide Source | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield | Key Advantages/Disadvantages |

| Rosenmund-von Braun | 1,2,4-Trichlorobenzene | Cuprous cyanide (CuCN) | None (reagent) | Quinoline (B57606) | 200–240 | Moderate to Good | Advantages: Utilizes a readily available starting material. Disadvantages: Requires high temperatures and a high-boiling, difficult-to-remove solvent. Stoichiometric use of copper cyanide. |

| Sandmeyer Reaction | 2,5-Dichloroaniline (B50420) | Cuprous cyanide (CuCN) | Sodium nitrite (B80452) (NaNO₂), HCl | Water, Benzene | 0–5 (diazotization), then warming | Good to Excellent | Advantages: Generally high-yielding and reliable. Starts from the corresponding aniline. Disadvantages: Involves the generation of potentially unstable diazonium salts. Requires careful temperature control. |

| Palladium-Catalyzed Cyanation | 2,5-Dichlorobromobenzene | Zinc cyanide (Zn(CN)₂) | Pd(0) catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., dppf) | DMF, Dioxane | 80–120 | Good to Excellent | Advantages: Milder reaction conditions compared to Rosenmund-von Braun. High functional group tolerance. Catalytic use of palladium. Disadvantages: Palladium catalysts and phosphine (B1218219) ligands can be expensive. Requires an inert atmosphere. |

| Palladium-Catalyzed Cyanation | 2,5-Dichloro-bromobenzene/chloride | Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) | Palladium catalyst (e.g., Pd(OAc)₂), Ligand | Dioxane/Water | 100–120 | Good | Advantages: Uses a less toxic and inexpensive cyanide source. Often proceeds in aqueous media. Disadvantages: May require specific ligands and bases for optimal results. |

Reaction Pathways and Workflows

The selection of a synthetic route depends on factors such as the availability of starting materials, scalability, and tolerance to reaction conditions. The following diagrams illustrate the primary synthetic pathways to this compound and a general experimental workflow applicable to these methods.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Protocol 1: Rosenmund-von Braun Reaction from 1,2,4-Trichlorobenzene

This procedure is adapted from a patented method for the synthesis of this compound as an intermediate.[1]

Materials:

-

1,2,4-Trichlorobenzene (91 g, 0.5 mole)

-

Cuprous cyanide (45 g, 0.5 mole)

-

Quinoline (200 g, 1.5 moles)

Procedure:

-

A mixture of 1,2,4-trichlorobenzene, cuprous cyanide, and quinoline is charged into a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser.

-

The mixture is heated with stirring. A thickening of the reaction mixture may be observed at approximately 170°C.

-

The temperature is raised to 205–210°C, at which point the cuprous cyanide should dissolve.

-

The solution is then heated over a 5-hour period to a final temperature of 235°C.

-

After the reaction is complete, the mixture is cooled.

-

The this compound product can be isolated from the reaction mixture by fractional distillation under reduced pressure.

Protocol 2: Sandmeyer Reaction from 2,5-Dichloroaniline

This protocol is a representative procedure for the Sandmeyer reaction, adapted for the synthesis of this compound. The starting material, 2,5-dichloroaniline, can be synthesized by the reduction of 2,5-dichloronitrobenzene.

Part A: Diazotization of 2,5-Dichloroaniline

Materials:

-

2,5-Dichloroaniline (16.2 g, 0.1 mole)

-

Concentrated Hydrochloric Acid (30 mL)

-

Water (30 mL)

-

Sodium nitrite (7.0 g, 0.101 mole)

-

Water (20 mL)

-

Ice

Procedure:

-

In a flask, 2,5-dichloroaniline is dissolved in the hydrochloric acid and water mixture.

-

The solution is cooled to 0–5°C in an ice-salt bath with vigorous stirring to form a fine suspension of the hydrochloride salt.

-

A solution of sodium nitrite in water is prepared and cooled.

-

The cold sodium nitrite solution is added dropwise to the stirred suspension of 2,5-dichloroaniline hydrochloride, maintaining the temperature between 0°C and 5°C. The addition should take approximately 15-20 minutes.

-

After the addition is complete, the mixture is stirred for an additional 15 minutes. The presence of excess nitrous acid should be confirmed with starch-iodide paper. This cold diazonium salt solution is used immediately in the next step.

Part B: Cyanation of the Diazonium Salt

Materials:

-

Cuprous cyanide (10.8 g, 0.12 mole)

-

Sodium cyanide (1.3 g, 0.026 mole)

-

Water (60 mL)

-

Benzene or Toluene (for extraction)

Procedure:

-

A solution of cuprous cyanide is prepared by dissolving it in a solution of sodium cyanide in water. This solution is cooled to 0–5°C.

-

The cold diazonium salt solution from Part A is added slowly to the stirred cuprous cyanide solution, maintaining the temperature below 10°C.

-

After the addition is complete, the mixture is stirred at room temperature for 1-2 hours and then heated to 50–60°C for 30 minutes to ensure complete reaction.

-

The mixture is cooled, and the organic product is extracted with a suitable solvent like toluene.

-

The organic layer is washed with dilute sodium hydroxide (B78521) solution and then with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by distillation or recrystallization.

Protocol 3: Palladium-Catalyzed Cyanation of 2,5-Dichlorobromobenzene

This is a general procedure for the palladium-catalyzed cyanation of aryl bromides using zinc cyanide.

Materials:

-

2,5-Dichlorobromobenzene (2.26 g, 10 mmol)

-

Zinc cyanide (0.70 g, 6 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 92 mg, 0.1 mmol, 1 mol%)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf, 111 mg, 0.2 mmol, 2 mol%)

-

Anhydrous N,N-Dimethylformamide (DMF, 20 mL)

Procedure:

-

An oven-dried Schlenk flask is charged with 2,5-dichlorobromobenzene, zinc cyanide, Pd₂(dba)₃, and dppf.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Anhydrous DMF is added via syringe.

-

The reaction mixture is heated to 120°C with stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or GC.

-

The reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The mixture is filtered through a pad of celite, and the filtrate is washed with aqueous ammonia (B1221849) and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel or by recrystallization to afford this compound.

References

Ammoxidation of 2,5-Dichlorotoluene to 2,5-Dichlorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the vapor-phase ammoxidation of 2,5-dichlorotoluene (B98588) to produce 2,5-dichlorobenzonitrile, a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. While specific literature on the ammoxidation of the 2,5-isomer is limited, this document extrapolates from extensive research on the analogous conversion of 2,4- and 2,6-dichlorotoluene (B125461) to provide a detailed framework for experimental design and process development. This guide covers catalyst selection and preparation, typical reaction conditions, experimental protocols, and the underlying reaction mechanism. All quantitative data from related processes are summarized for comparative analysis, and key workflows are visualized to facilitate understanding.

Introduction

The ammoxidation of substituted toluenes is the most economically and environmentally favorable industrial method for the production of the corresponding benzonitriles. The process involves the catalytic reaction of the substituted toluene (B28343) with ammonia (B1221849) and an oxygen source, typically air, in the vapor phase at elevated temperatures. This single-step conversion is highly attractive due to its atom economy and the benign byproduct, water.

This compound is a key building block in organic synthesis. However, its synthesis via the direct ammoxidation of 2,5-dichlorotoluene is not as extensively documented as that of its isomers, likely due to the higher cost and more complex synthesis of the starting material. This guide aims to bridge this knowledge gap by providing a detailed technical resource based on established principles and data from the ammoxidation of other dichlorotoluene isomers.

Catalysis

The choice of catalyst is paramount to achieving high conversion and selectivity in ammoxidation reactions. Vanadium-based catalysts are the most widely employed due to their excellent redox properties.

Catalyst Systems

The most common and effective catalysts for the ammoxidation of dichlorotoluenes are based on vanadium phosphorus oxides (VPO) and supported vanadium oxides.

-

Vanadium Phosphorus Oxides (VPO): VPO catalysts, often promoted with other metals, are highly effective for the ammoxidation of various substituted toluenes. The addition of promoters and the use of supports like γ-alumina or titania can significantly enhance the conversion of dichlorotoluenes and the yield of the corresponding nitriles. For instance, a Cr-containing vanadyl pyrophosphate catalyst mixed with titania (anatase) has demonstrated high conversion (up to 97%) and yields (ca. 80%) in the ammoxidation of 2,6-dichlorotoluene.[1]

-

Supported Vanadium Oxides: Vanadium pentoxide (V₂O₅) supported on high-surface-area materials like γ-alumina (Al₂O₃) is another widely studied catalyst system. The dispersion of V₂O₅ on the support is crucial for its activity. These catalysts can also be enhanced with promoters to improve their performance.

Catalyst Preparation

A typical method for preparing supported vanadium oxide catalysts is wet impregnation.

Experimental Protocol: Preparation of V₂O₅/γ-Al₂O₃ Catalyst

-

Support Preparation: Commercial γ-Al₂O₃ is calcined at high temperatures (e.g., 500-600 °C) for several hours to remove any adsorbed moisture and impurities.

-

Impregnation Solution: A calculated amount of a vanadium precursor, such as ammonium (B1175870) metavanadate (NH₄VO₃), is dissolved in a suitable solvent, often an aqueous solution of oxalic acid, to form a clear solution.

-

Impregnation: The calcined γ-Al₂O₃ support is added to the impregnation solution. The mixture is then agitated or stirred for a period to ensure uniform distribution of the vanadium precursor onto the support.

-

Drying: The solvent is removed by evaporation, typically using a rotary evaporator under reduced pressure. The resulting solid is then dried in an oven at a temperature around 100-120 °C overnight.

-

Calcination: The dried solid is calcined in a furnace in a flow of air. The temperature is gradually increased to a final calcination temperature, typically in the range of 400-500 °C, and held for several hours. This step decomposes the precursor and forms the active vanadium oxide species on the support.

Ammoxidation Reaction

The ammoxidation of 2,5-dichlorotoluene is a vapor-phase reaction carried out in a fixed-bed reactor.

Reaction Parameters

The key reaction parameters that influence the conversion, selectivity, and yield are temperature, pressure, reactant molar ratios, and space velocity. Based on studies of related dichlorotoluene isomers, the following ranges are recommended as a starting point for the optimization of 2,5-dichlorotoluene ammoxidation.

| Parameter | Typical Range | Remarks |

| Temperature | 350 - 450 °C | Higher temperatures increase conversion but may lead to over-oxidation and reduced selectivity. |

| Pressure | 0.02 - 0.1 MPa (Atmospheric) | The reaction is typically carried out at or near atmospheric pressure. |

| Molar Ratio (Toluene:NH₃:Air) | 1 : 2-10 : 15-30 | A stoichiometric excess of ammonia and air is generally used to maximize nitrile formation and catalyst stability. |

| Gas Hourly Space Velocity (GHSV) | 1000 - 5000 h⁻¹ | This parameter determines the contact time of the reactants with the catalyst. |

Table 1: Typical Reaction Conditions for the Ammoxidation of Dichlorotoluenes.

Experimental Protocol: Vapor-Phase Ammoxidation

The following protocol describes a general procedure for the ammoxidation of a dichlorotoluene in a laboratory-scale fixed-bed reactor.

-

Reactor Setup: A fixed-bed reactor, typically a quartz or stainless steel tube, is packed with a known amount of the catalyst, which is supported on quartz wool. The reactor is placed inside a furnace equipped with a temperature controller.

-

Reactant Feed:

-

2,5-Dichlorotoluene is vaporized by passing a carrier gas (e.g., N₂) through a heated saturator containing the liquid reactant.

-

Ammonia and air are supplied from gas cylinders and their flow rates are controlled by mass flow controllers.

-

-

Reaction Execution:

-

The reactor is heated to the desired reaction temperature under a flow of an inert gas like nitrogen.

-

Once the temperature is stable, the flows of 2,5-dichlorotoluene vapor, ammonia, and air are introduced into the reactor at the desired molar ratios.

-

-

Product Collection and Analysis:

-

The reactor effluent, containing the product (this compound), unreacted starting materials, byproducts, and water, is passed through a series of condensers and traps to collect the liquid and solid products.

-

The collected products are then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of 2,5-dichlorotoluene and the selectivity and yield of this compound.

-

Reaction Mechanism and Workflows

The ammoxidation of toluenes over vanadium-based catalysts is generally believed to proceed via the Mars-van Krevelen redox mechanism.

Mars-van Krevelen Mechanism

This mechanism involves the following key steps:

-

Adsorption and Activation: The toluene derivative adsorbs onto the catalyst surface. The reaction is initiated by the abstraction of a hydrogen atom from the methyl group by a lattice oxygen atom of the metal oxide catalyst.

-

Oxidative Dehydrogenation: Further oxidative dehydrogenation of the adsorbed species occurs, leading to the formation of a benzyl (B1604629) species.

-

Ammonia Activation: Ammonia adsorbs on an adjacent acid site and is activated.

-

Nitrile Formation: The activated nitrogen species reacts with the surface-bound benzyl species to form an imine intermediate, which is then further dehydrogenated to the nitrile.

-

Catalyst Re-oxidation: The reduced catalyst (with oxygen vacancies) is re-oxidized by gas-phase oxygen, completing the catalytic cycle.

Figure 1: Simplified Mars-van Krevelen mechanism for the ammoxidation of 2,5-dichlorotoluene.

Experimental Workflow

The overall experimental workflow for the synthesis and analysis of this compound via ammoxidation can be visualized as follows:

Figure 2: General experimental workflow for the ammoxidation of 2,5-dichlorotoluene.

Quantitative Data from Analogous Reactions

While specific data for the ammoxidation of 2,5-dichlorotoluene is scarce, the following table summarizes the performance of various catalysts in the ammoxidation of its isomers, providing a valuable benchmark for catalyst development and process optimization.

| Dichlorotoluene Isomer | Catalyst | Temperature (°C) | Conversion (%) | Dichlorobenzonitrile Yield (%) | Reference |

| 2,6-Dichlorotoluene | Cr-VPO/TiO₂ | 400-450 | up to 97 | ca. 80 | [1] |

| 2,6-Dichlorotoluene | P-V-Mo-Cr-K-O/γ-Al₂O₃ | 350-375 | up to 99.5 | up to 95.0 | CN104326940A |

Table 2: Catalyst Performance in the Ammoxidation of Dichlorotoluene Isomers.

Conclusion

The ammoxidation of 2,5-dichlorotoluene to this compound represents a promising and efficient synthetic route. Although direct experimental data for this specific conversion is not widely available, a robust experimental framework can be developed based on the extensive research conducted on the ammoxidation of other dichlorotoluene isomers. Vanadium-based catalysts, particularly VPO and supported V₂O₅ systems, are the most promising candidates. The optimization of reaction parameters, including temperature, reactant ratios, and catalyst composition, will be crucial for achieving high yields and selectivities. This technical guide provides researchers and professionals in drug development and fine chemical synthesis with the necessary information to embark on the development of a successful ammoxidation process for 2,5-dichlorotoluene. Further research is warranted to explore and publish specific data for this important transformation, which would be of significant value to the scientific community.

References

An In-depth Technical Guide to 2,5-Dichlorobenzonitrile (CAS: 21663-61-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dichlorobenzonitrile, a halogenated aromatic nitrile with significant applications as a chemical intermediate in the synthesis of agrochemicals and pharmaceuticals. This document collates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and potential biological evaluation, and discusses its likely mechanism of action based on related compounds. Particular emphasis is placed on clear data presentation, detailed methodologies, and visual representations of key processes to support research and development activities.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. Its chemical structure, featuring a benzonitrile (B105546) core with two chlorine substituents, imparts specific reactivity and physical characteristics. The nitrile group is a versatile functional handle for various chemical transformations, while the chlorine atoms influence the molecule's lipophilicity and electronic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 21663-61-6 | [1] |

| Molecular Formula | C₇H₃Cl₂N | [1] |

| Molecular Weight | 172.01 g/mol | [2] |

| Melting Point | 128-132 °C | [3] |

| Boiling Point | 269 °C (Predicted) | [3] |

| Density | 1.40 g/cm³ (Predicted) | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in methanol (B129727) and other polar aprotic solvents; low solubility in water. | [3] |

| InChI Key | LNGWRTKJZCBXGT-UHFFFAOYSA-N | [2] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Predicted/Reported Data |

| ¹H NMR (CDCl₃) | Predicted shifts are available, suggesting a complex aromatic splitting pattern. |

| ¹³C NMR | Aromatic carbons and the nitrile carbon will show distinct chemical shifts. |

| IR Spectrum | Characteristic peaks for C≡N stretching, C-Cl stretching, and aromatic C-H and C=C vibrations. |

| Mass Spectrum | Molecular ion peak and characteristic fragmentation pattern showing loss of chlorine and cyanide. |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. The Sandmeyer reaction, starting from 2,5-dichloroaniline (B50420), is a common and adaptable laboratory-scale method.

Synthesis of this compound via Sandmeyer Reaction

This protocol describes the conversion of 2,5-dichloroaniline to this compound. The reaction proceeds via the formation of a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.

Experimental Protocol:

Materials:

-

2,5-dichloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Dichloromethane (B109758) (CH₂Cl₂) or Diethyl Ether

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization of 2,5-dichloroaniline:

-

In a flask equipped with a magnetic stirrer, dissolve 2,5-dichloroaniline (1 equivalent) in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline (B41778) solution, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Preparation of the Cyanide Solution:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (2.4 equivalents) in water. Warm the mixture gently if necessary to dissolve the salts, then cool it to room temperature.

-

-

Sandmeyer Reaction:

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. The temperature of the reaction mixture should be maintained around room temperature. Effervescence (release of nitrogen gas) will be observed.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, and then gently heat the mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane or diethyl ether (3 x volume of the aqueous phase).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695)/water mixture) or by column chromatography on silica (B1680970) gel.

-

dot

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While the biological activity of this compound is not as extensively studied as its 2,6-isomer (dichlobenil), it is presumed to share a similar mechanism of action as a herbicide. Dichlorobenzonitriles are known inhibitors of cellulose (B213188) biosynthesis in plants, a crucial process for cell wall formation and structural integrity.[2]

Mechanism of Action: Cellulose Biosynthesis Inhibition

Cellulose, a polymer of β-1,4-linked glucose units, is synthesized at the plasma membrane by cellulose synthase complexes (CSCs). Dichlorobenzonitriles are believed to interfere with the polymerization of glucose into cellulose chains.[2] This disruption of cell wall synthesis leads to growth inhibition and ultimately, plant death. The asymmetric substitution of chlorine atoms in this compound may influence its binding affinity to the target enzyme compared to the symmetric 2,6-isomer.[2]

dot

Caption: Inhibition of Cellulose Biosynthesis by this compound.

Experimental Protocol: In Vitro Cellulose Biosynthesis Inhibition Assay

This protocol provides a general method to assess the inhibitory effect of this compound on cellulose biosynthesis in vitro, for example, using plant cell extracts.

Materials:

-

Plant tissue (e.g., Arabidopsis seedlings, tobacco BY-2 cells)

-

Extraction buffer (e.g., containing Tris-HCl, sucrose, DTT, and protease inhibitors)

-

UDP-[¹⁴C]-glucose (radiolabeled substrate)

-

This compound stock solution (in DMSO)

-

Reaction buffer (e.g., containing Tris-HCl, MgCl₂, CaCl₂)

-

Scintillation cocktail

-

Glass fiber filters

-

Liquid scintillation counter

Procedure:

-

Preparation of Microsomal Fractions:

-

Homogenize the plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed to pellet the microsomal fraction, which contains the cellulose synthase complexes.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Inhibition Assay:

-

Set up reaction tubes containing the microsomal fraction, reaction buffer, and varying concentrations of this compound (and a DMSO control).

-

Pre-incubate the mixtures for a short period at the optimal reaction temperature (e.g., 25-30 °C).

-

Initiate the reaction by adding UDP-[¹⁴C]-glucose.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

-

Quantification of Cellulose Synthesis:

-

Stop the reaction by adding a quenching solution (e.g., ethanol or acetic acid).

-

Filter the reaction mixture through glass fiber filters to capture the newly synthesized radiolabeled cellulose.

-

Wash the filters extensively to remove unincorporated UDP-[¹⁴C]-glucose.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cellulose synthesis for each concentration of this compound compared to the DMSO control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Further Applications and Chemical Transformations

The versatile nitrile group of this compound allows for its conversion into other valuable functional groups, making it a key intermediate in organic synthesis.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form 2,5-dichlorobenzamide (B1294676) or 2,5-dichlorobenzoic acid, which are precursors for various pharmaceuticals and agrochemicals.[2]

-

Reduction: The nitrile can be reduced to a primary amine (2,5-dichlorobenzylamine) using reducing agents like lithium aluminum hydride, providing a route to other classes of compounds.[3]

-

Polymerization: Reductive electropolymerization of this compound can be used to synthesize conductive polymer films. This process involves the dehalogenation and polycondensation of the monomer on an electrode surface.

Experimental Protocol: Reductive Electropolymerization (General)

This protocol outlines a general procedure for the reductive electropolymerization of an aromatic nitrile like this compound.

Materials and Equipment:

-

This compound

-

Anhydrous aprotic solvent (e.g., acetonitrile, THF, or DMF)

-

Supporting electrolyte (e.g., tetrabutylammonium (B224687) tetrafluoroborate, Bu₄NBF₄)

-

Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)

-

Potentiostat/Galvanostat

-

Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

-

Cell Setup:

-

Assemble the three-electrode cell with the working electrode (e.g., platinum or ITO glass), a platinum wire or mesh as the counter electrode, and a suitable reference electrode (e.g., Ag/AgCl).

-

Ensure the cell is clean and dry.

-

-

Electrolyte Solution Preparation:

-

In a glovebox or under an inert atmosphere, prepare a solution of this compound and the supporting electrolyte in the anhydrous aprotic solvent. A typical concentration would be in the range of 0.05 M for the monomer and 0.1 M for the electrolyte.

-

-

Electropolymerization:

-

Fill the electrochemical cell with the prepared solution and bubble with an inert gas for at least 15-20 minutes to remove any dissolved oxygen.

-

Connect the electrodes to the potentiostat.

-

Apply a constant negative potential to the working electrode to initiate the reduction and subsequent polymerization of the monomer. The exact potential will need to be determined experimentally, but for similar compounds, it can be in the range of -2.5 to -3.0 V.

-

Alternatively, cyclic voltammetry can be used to both determine the reduction potential and deposit the polymer film.

-

Continue the electrolysis for a set period to achieve the desired film thickness.

-

-

Film Characterization:

-

After polymerization, carefully remove the working electrode from the cell, rinse it with fresh solvent to remove any unreacted monomer and electrolyte, and dry it under a stream of inert gas.

-

The resulting polymer film can be characterized by various techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, and scanning electron microscopy (SEM).

-

dot

Caption: General workflow for reductive electropolymerization.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact, wash the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical intermediate with potential applications in the development of new herbicides and pharmaceuticals. Its synthesis is achievable through established organic chemistry reactions, and its biological activity is likely centered on the inhibition of cellulose biosynthesis. This guide provides a foundational understanding of its properties, synthesis, and potential biological effects, offering a starting point for further research and development. The provided experimental protocols serve as a basis for laboratory work, which should be adapted and optimized for specific research goals.

References

Molecular structure and weight of 2,5-Dichlorobenzonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological relevance of 2,5-Dichlorobenzonitrile. The information is curated for professionals engaged in chemical research and development.

Molecular Structure and Properties

This compound is an aromatic organic compound characterized by a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 5, and a nitrile group at position 1.[1] Its chemical formula is C₇H₃Cl₂N.[2][3][4][5][6]

Caption: Molecular structure of this compound.

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃Cl₂N | [2][3][4][5][6] |

| Molecular Weight | 172.01 g/mol | [2][3][6] |

| CAS Number | 21663-61-6 | [2][3][4][5] |

| Appearance | White to off-white crystalline solid or powder | [1][7][8][9][10] |

| Melting Point | 128 - 132 °C | [2][8][9][11] |

| Boiling Point | ~247.6 - 269 °C (Predicted/Experimental) | [7][8][12] |

| Density | 1.40 ± 0.1 g/cm³ (Predicted) | [7][8][12] |

| Solubility | Soluble in Methanol | [8][12] |

| XLogP3 | 2.6 - 2.84 | [6][7] |

| HS Code | 29269090 | [7][8] |

Experimental Protocols

This section details common experimental procedures for the synthesis and characterization of this compound.

A documented method for producing this compound involves the cyanation of 1,2,4-trichlorobenzene, followed by hydrolysis to obtain the corresponding benzoic acid. The intermediate nitrile can be isolated.[13]

Objective: To synthesize this compound from 1,2,4-trichlorobenzene.

Materials:

-

1,2,4-trichlorobenzene

-

Cuprous cyanide (CuCN)

-

High-boiling tertiary amine (e.g., quinoline)

-

Aqueous solution of an alkali metal hydroxide (B78521) (e.g., NaOH) for hydrolysis (optional, for conversion to acid)

-

Aqueous sulfuric acid (for partial hydrolysis, optional)

Methodology:

-

Cyanation Reaction: A reaction mixture is prepared comprising 1,2,4-trichlorobenzene, cuprous cyanide, and a high-boiling tertiary amine (e.g., quinoline). The typical molar ratio is approximately 1 mole of cuprous cyanide and 1 to 5 moles of the tertiary amine per mole of 1,2,4-trichlorobenzene.[13]

-

Heating: The mixture is heated to a temperature between 200°C and 240°C.[13] This process substitutes a chlorine atom with a cyanide group, forming a cyanation product that contains this compound and unreacted 1,2,4-trichlorobenzene.[13]

-

Isolation (Conceptual): The resulting this compound, a white crystalline solid, can be isolated from the reaction mixture through appropriate purification techniques such as distillation or crystallization.[13]

-

Optional Hydrolysis: The crude cyanation product can be directly subjected to hydrolysis without isolating the nitrile. Heating the mixture with an aqueous solution of sodium hydroxide (e.g., 15% NaOH at 100-105°C) will convert the this compound to 2,5-dichlorobenzoic acid.[13]

Caption: Workflow for the synthesis of this compound.

Structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: IR analysis is used to identify the characteristic functional groups. The prominent peak for the nitrile group (C≡N) stretch is expected around 2230 cm⁻¹. Vibrational modes for the C-Cl bonds are typically observed in the 700–800 cm⁻¹ region.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹³C NMR spectrum shows distinct signals for the aromatic carbons and the nitrile carbon, with the nitrile signal appearing around 115-120 ppm.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum for this compound will show a molecular ion peak corresponding to its molecular weight (172.01 g/mol ).[4][5]

-

Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are employed to determine the purity of the synthesized compound, with assays often requiring ≥97.5% purity.[10][11]

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed in available literature, research on its isomer, 2,6-Dichlorobenzonitrile (Dichlobenil), provides insight into a potential mechanism of action for this class of compounds. Dichlobenil is a well-known herbicide that acts by inhibiting cellulose (B213188) biosynthesis in plants.[14] This interference with the production of cellulose, a critical component of the plant cell wall, leads to severe physiological defects and plant death.[14]

Caption: Proposed inhibitory action of dichlorobenzonitriles on cellulose biosynthesis.

References

- 1. This compound | 21663-61-6 | Benchchem [benchchem.com]

- 2. This compound | 21663-61-6 | FD38611 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C7H3Cl2N | CID 89000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound CAS#: 21663-61-6 [amp.chemicalbook.com]

- 9. shuangdingchemistry.com [shuangdingchemistry.com]

- 10. This compound | 21663-61-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. This compound, 98 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 12. This compound CAS#: 21663-61-6 [m.chemicalbook.com]

- 13. US3644471A - Production of 2 5-dichlorobenzonitrile - Google Patents [patents.google.com]

- 14. 2,6-Dichlorobenzonitrile - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,5-Dichlorobenzonitrile

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-Dichlorobenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document details the predicted spectral data, outlines a standard experimental protocol for data acquisition, and illustrates the logical workflow for spectral assignment.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous substituted benzene (B151609) derivatives. The actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.6 - 7.8 | Doublet | ~2.5 |

| H-4 | 7.4 - 7.6 | Doublet of Doublets | ~8.5, ~2.5 |

| H-6 | 7.5 - 7.7 | Doublet | ~8.5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CN) | 115 - 120 |

| C-2 (C-Cl) | 133 - 136 |

| C-3 (C-H) | 130 - 133 |

| C-4 (C-H) | 131 - 134 |

| C-5 (C-Cl) | 132 - 135 |

| C-6 (C-H) | 130 - 133 |

| C-CN (Nitrile Carbon) | 110 - 115 |

Experimental Protocol for NMR Analysis

This section outlines a typical experimental protocol for acquiring the ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Sample Weighting: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. It is often included in the deuterated solvent by the manufacturer.

2. NMR Spectrometer Setup:

-

Instrument: A high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, is recommended.

-

Probe Tuning: Tune the NMR probe to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

3. ¹H NMR Data Acquisition:

-

Experiment: A standard one-pulse ¹H experiment is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

-

Pulse Width: Use a calibrated 90° pulse width.

-

Acquisition Time: Set an acquisition time of 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

-

Experiment: A proton-decoupled ¹³C experiment (e.g., zgpg30) is standard.

-

Spectral Width: Set a spectral width of approximately 200-250 ppm.

-

Pulse Width: Use a calibrated 30° or 45° pulse width.

-

Acquisition Time: Set an acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of carbon nuclei.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio for ¹³C NMR.

5. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Perform manual or automatic phase correction to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm.

-

Integration and Peak Picking: Integrate the peaks in the ¹H spectrum to determine the relative proton ratios. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Logical Workflow for Spectral Assignment

The following diagram illustrates the logical process for assigning the NMR signals of this compound.

Caption: Logical workflow for the assignment of ¹H and ¹³C NMR spectra of this compound.

An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 2,5-Dichlorobenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of 2,5-Dichlorobenzonitrile. This compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, requires precise structural elucidation and purity assessment, for which FTIR and MS are indispensable tools. This document outlines detailed experimental protocols, presents key analytical data in a structured format, and visualizes the underlying scientific principles and workflows.

Introduction to Analytical Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. An FTIR spectrum is a plot of this absorption, providing a unique "fingerprint" of the molecule.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This allows for the determination of the molecular weight of a compound. Furthermore, by inducing fragmentation of the molecular ion, MS provides valuable information about the structure of the molecule. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a highly sensitive and selective method for identifying and quantifying organic compounds.

Experimental Protocols

FTIR Spectroscopy of Solid this compound

This protocol describes the analysis of a solid sample of this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Materials and Equipment:

-

FTIR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR)

-

Solid sample of this compound

-

Spatula

-

Ethanol (B145695) or isopropanol (B130326) for cleaning

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with ethanol or isopropanol. Record a background spectrum to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Pressure Application: Lower the pressure arm of the ATR accessory to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typical settings include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.

-

Data Processing: After acquisition, the spectrum can be processed, which may include baseline correction and peak picking to identify the wavenumbers of maximum absorbance.

-

Cleaning: After the analysis, clean the ATR crystal and pressure arm tip thoroughly with a solvent-dampened wipe.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the general procedure for the analysis of this compound using GC-MS.

Materials and Equipment:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

-

Helium gas (carrier gas)

-

This compound sample

-

Volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)

-

Vortex mixer

-

Autosampler vials with caps

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile organic solvent. Ensure the sample is fully dissolved, using a vortex mixer if necessary. Transfer the solution to an autosampler vial.

-

GC Method Setup:

-

Injector: Set the injector temperature to 250°C. Use a splitless injection mode for higher sensitivity.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: A typical temperature program would be: initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

-

MS Method Setup:

-

Ion Source: Use Electron Ionization (EI) at 70 eV. Set the ion source temperature to 230°C.

-

Mass Analyzer: Set the quadrupole temperature to 150°C. Scan a mass range of m/z 40-400.

-

-

Analysis: Inject a 1 µL aliquot of the prepared sample into the GC-MS system.

-

Data Analysis: The resulting chromatogram will show a peak corresponding to this compound. The mass spectrum of this peak can then be analyzed to determine the molecular weight and fragmentation pattern.

Data Presentation

FTIR Spectral Data

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The key peaks are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3080 | C-H Stretch | Aromatic Ring |

| ~2230 | C≡N Stretch | Nitrile |

| ~1570, ~1470 | C=C Stretch | Aromatic Ring |

| ~880, ~820 | C-H Out-of-plane Bend | Aromatic Ring |

| ~750 | C-Cl Stretch | Aryl Halide |

Table 1: Characteristic FTIR absorption peaks for this compound.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound shows a distinct molecular ion peak and several fragment ions. The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments.

| m/z Value | Ion Fragment | Relative Intensity |

| 171, 173 | [M]⁺ (Molecular Ion) | High |

| 136 | [M - Cl]⁺ | Moderate |

| 101 | [M - 2Cl]⁺ or [C₇H₃N]⁺ | Moderate |

| 100 | [M - Cl - CN]⁺ or [C₆H₃Cl]⁺ | High |

Table 2: Major fragment ions observed in the mass spectrum of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using FTIR and GC-MS.

Caption: Workflow for FTIR and GC-MS analysis.

Mass Spectrometry Fragmentation Pathway

The fragmentation of the this compound molecular ion in the mass spectrometer follows a logical pathway, primarily involving the loss of chlorine atoms and the nitrile group.

Caption: Proposed fragmentation of this compound.

Conclusion

FTIR and Mass Spectrometry are complementary and powerful techniques for the structural characterization of this compound. FTIR provides rapid confirmation of the key functional groups, namely the nitrile and the dichlorinated aromatic ring. GC-MS confirms the molecular weight and provides detailed structural information through the analysis of fragmentation patterns. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis, quality control, and development of products derived from this important chemical intermediate.

A Technical Guide to the Solubility of 2,5-Dichlorobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Profile

General observations from available literature indicate the solubility of 2,5-Dichlorobenzonitrile in various solvent classes. This information is crucial for initial solvent screening and experimental design.

| Solvent Class | Solubility Assessment | Known Solvents |

| Polar Aprotic | Soluble | Acetone[1] |

| Chlorinated | Soluble | Chloroform[1] |

| Polar Protic | Soluble | Methanol[2][3] |

| Aqueous | Insoluble | Water |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The Shake-Flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[4][5][6][7][8] The following protocol provides a detailed methodology for determining the solubility of this compound.

Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: High-purity organic solvents of interest (e.g., acetone, chloroform, methanol, etc.)

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials or flasks with airtight screw caps

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer or HPLC system)

-

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker. Agitate the samples at a constant temperature for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[4][6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure that no solid particles are transferred, pass the solution through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated analytical method.

Analytical Quantification

The concentration of the dissolved this compound can be determined using various analytical techniques.

-

UV-Visible Spectrophotometry: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of the standards and the unknown sample at the wavelength of maximum absorbance (λmax). Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the unknown sample.[6]

-

High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method for the separation and quantification of this compound. This typically involves a reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water.[9] Detection is commonly performed using a UV detector. A calibration curve is generated by injecting standard solutions of known concentrations.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be recorded in a structured format to allow for easy comparison and interpretation. An example template is provided below.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

By following the detailed experimental protocol and utilizing the provided data presentation structure, researchers can systematically and accurately determine the solubility of this compound in a variety of organic solvents, thereby facilitating its effective use in chemical synthesis and drug development.

References

- 1. This compound | 21663-61-6 | Benchchem [benchchem.com]

- 2. This compound CAS#: 21663-61-6 [m.chemicalbook.com]

- 3. This compound CAS#: 21663-61-6 [amp.chemicalbook.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Separation of 3,5-Dichlorobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Core Mechanism of Action of Dichlorobenzonitrile Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorobenzonitrile (DCB), particularly the 2,6-isomer known as dichlobenil (B1670455), is a widely utilized herbicide with a specific and potent mechanism of action centered on the disruption of cellulose (B213188) biosynthesis in plants. This technical guide provides an in-depth exploration of the molecular and cellular consequences of DCB activity. It details the targeted inhibition of cellulose synthase, the resulting alterations in cell wall architecture and composition, and the downstream effects on cell division and cytoskeletal organization. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for investigating these mechanisms, and presents visual diagrams of the key pathways and workflows to offer a comprehensive resource for the scientific community.

Primary Mechanism of Action: Inhibition of Cellulose Biosynthesis

The primary mode of action of dichlorobenzonitrile is the potent and specific inhibition of cellulose synthesis.[1][2] Cellulose, a crucial structural component of the plant cell wall, is synthesized by plasma membrane-localized cellulose synthase (CESA) complexes.[3][4] DCB interferes with this process, leading to a cascade of effects that ultimately result in growth inhibition and plant death.[2]

Molecular Target: Cellulose Synthase Complexes

While the precise binding site of DCB on the CESA complex remains to be fully elucidated, experimental evidence strongly indicates that it directly affects the functionality of these enzyme complexes. Live-cell imaging studies in Arabidopsis thaliana have shown that DCB treatment rapidly inhibits the motility of CESA complexes in the plasma membrane.[5] This cessation of movement is indicative of a halt in the extrusion of cellulose microfibrils. Unlike some other cellulose biosynthesis inhibitors such as isoxaben (B1672637), which leads to the clearance of CESA complexes from the plasma membrane, DCB causes the hyperaccumulation of these non-motile complexes at distinct sites in the cell cortex.[5][6] This suggests a different mode of action compared to other inhibitors.[5]

Impact on Cell Wall Composition and Architecture

The inhibition of cellulose synthesis triggers a significant remodeling of the plant cell wall as the plant attempts to compensate for the lack of its primary structural polysaccharide. This results in a notable decrease in cellulose content and a corresponding increase in other cell wall components.

-

Pectins and Hemicelluloses: In dicots, a common response to DCB is an increased deposition of pectins and xyloglucans.[7] In some cases, cells adapted to grow in the presence of DCB have cell walls that are predominantly composed of a calcium-pectate gel.

-

Callose: A dramatic increase in callose deposition is frequently observed in response to DCB treatment. For instance, in onion root cells, DCB treatment led to a 20-fold increase in callose labeling in the cell plate.[7]

-

Arabinoxylans: In monocots like maize, habituation to DCB results in cell walls with a significant reduction in cellulose that is compensated by an increased amount of arabinoxylans, which become more cross-linked by phenolic compounds.[8]

These changes in composition lead to altered physical properties of the cell wall, affecting its strength, porosity, and digestibility by enzymes.[8]

Cellular and Developmental Effects

The disruption of cellulose synthesis by DCB has profound consequences at the cellular and organismal levels.

Disruption of Cell Division and Cell Plate Formation

One of the most striking effects of DCB is the disruption of cytokinesis, specifically the formation of the cell plate that divides daughter cells.[7][9] While the initial stages of cell plate formation, involving the fusion of Golgi-derived vesicles, proceed, the transition to a rigid, cellulose-rich structure is inhibited.[7] The resulting cell plates are malformed, wavy, and fail to properly separate the daughter cells.[7]

Effects on the Cytoskeleton

The plant cytoskeleton, particularly the cortical microtubules, plays a crucial role in guiding the movement of CESA complexes and thus directing the deposition of cellulose microfibrils. DCB-induced disruption of cellulose synthesis has a feedback effect on the cytoskeleton. Studies have shown that DCB treatment leads to a significant disorganization of the microtubule cytoskeleton.[10] This disruption of microtubule organization further exacerbates the defects in cell expansion and morphogenesis.

Inhibition of Root Growth and Development

At the whole-plant level, the primary symptom of DCB application is the inhibition of root growth.[10] This is a direct consequence of the inhibition of cell division and expansion in the root apical meristem. The roots of treated plants are often short, swollen, and exhibit abnormal morphology.

Quantitative Data on the Effects of Dichlorobenzonitrile

The following table summarizes key quantitative data from various studies on the effects of dichlorobenzonitrile.

| Parameter | Plant Species/Cell Type | DCB Concentration | Observed Effect | Reference(s) |

| IC50 (Fresh Weight Gain) | Maize (Zea mays) callus | 1.5 µM | 50% inhibition of fresh weight gain. | [8] |

| IC50 (Dry Weight Increase) | Bean (Phaseolus vulgaris) callus | 0.5 µM | 50% inhibition of dry weight increase. | [1] |

| Cellulose Synthesis Inhibition | Cotton (Gossypium hirsutum) fibers | 10 µM | 80% inhibition of cellulose synthesis. | [7] |

| Cellulose Synthesis Inhibition | Pea (Pisum sativum) stem segments | 100 µM | 80-85% inhibition of cellulose synthesis. | [11] |

| Cellulose Content Reduction | Maize (Zea mays) habituated cells | Not specified | Up to 75% reduction in cellulose content. | [8] |

| Cellulose Content Reduction | Maize (Zea mays) habituated cell line | 1.5 µM | 33% reduction in cellulose content. | [12] |

| Cellulose Content Reduction | Barley (Hordeum vulgare) adapted cells | Not specified | 70% reduction in cellulose content. | [13] |

| Callose Increase | Onion (Allium cepa) root cell plate | Not specified | 20-fold increase in callose labeling. | [7] |

| Xyloglucan Increase | Onion (Allium cepa) root cell plate | Not specified | 4-5 times greater labeling density of xyloglucan. | [7] |

| CESA Complex Velocity | Arabidopsis thaliana hypocotyl cells | Not specified | Velocity reduced to nearly zero. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of dichlorobenzonitrile.

Determination of IC50 for Root Growth Inhibition in Arabidopsis thaliana

Objective: To determine the concentration of DCB that inhibits root growth by 50%.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) medium including vitamins and sucrose

-

Petri plates (9 cm)

-

Dichlorobenzonitrile (DCB) stock solution in DMSO

-

Sterile water

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes. Rinse the seeds 4-5 times with sterile water.

-

Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates.

-

Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

-

Germination: Transfer the plates to a growth chamber with a long-day photoperiod (16 h light / 8 h dark) at 22°C for 4-5 days until seedlings have developed a primary root.

-

Herbicide Treatment: Prepare MS agar plates containing a range of DCB concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.

-

Seedling Transfer: Carefully transfer the germinated seedlings to the DCB-containing plates, placing one seedling per plate or in rows.

-

Growth Measurement: Place the plates vertically in the growth chamber. Mark the position of the root tip at the time of transfer. After a set period (e.g., 3-5 days), mark the new position of the root tip.

-

Data Analysis: Measure the root growth for each seedling. Calculate the percentage of root growth inhibition for each DCB concentration relative to the control (0 µM DCB). Plot the percentage of inhibition against the logarithm of the DCB concentration and determine the IC50 value using a dose-response curve fitting software.

Quantification of Crystalline Cellulose Content (Updegraff Method)

Objective: To quantify the amount of crystalline cellulose in plant tissue treated with DCB.

Materials:

-

Plant tissue (control and DCB-treated)

-

Liquid nitrogen

-

Mortar and pestle or tissue lyser

-

Acetic/nitric reagent (8:1:2 acetic acid:nitric acid:water)

-

67% (v/v) Sulfuric acid

-

Anthrone (B1665570) reagent (200 mg anthrone in 100 mL of concentrated sulfuric acid, freshly prepared)

-

Microcrystalline cellulose (for standard curve)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder.

-

Lignin and Hemicellulose Removal: a. Weigh approximately 10-20 mg of the powdered tissue into a screw-cap tube. b. Add 1.5 mL of the acetic/nitric reagent. c. Incubate at 100°C for 30 minutes in a heating block. d. Cool the tubes and centrifuge at 10,000 x g for 10 minutes. e. Carefully discard the supernatant. f. Wash the pellet twice with 1.5 mL of deionized water, centrifuging after each wash. g. Wash the pellet once with 1.5 mL of acetone (B3395972) and allow the pellet to air dry.

-

Cellulose Hydrolysis: a. To the dry pellet, add 1 mL of 67% sulfuric acid. b. Incubate at room temperature for 1 hour with occasional vortexing to dissolve the cellulose.

-

Colorimetric Assay: a. Prepare a standard curve using known concentrations of microcrystalline cellulose. b. In a new set of tubes, add 100 µL of the hydrolyzed sample or standard to 900 µL of deionized water. c. Add 2 mL of cold anthrone reagent and mix well. d. Incubate at 100°C for 10 minutes. e. Cool the tubes on ice.

-

Measurement: Measure the absorbance at 620 nm using a spectrophotometer.

-

Calculation: Determine the glucose concentration in the samples from the standard curve and calculate the cellulose content as a percentage of the initial dry weight.

Immunofluorescence Labeling of Microtubules in Arabidopsis Root Cells

Objective: To visualize the organization of the microtubule cytoskeleton in root cells treated with DCB.

Materials:

-

Arabidopsis seedlings (control and DCB-treated)

-

Paraformaldehyde (PFA)

-

Microtubule stabilizing buffer (MTSB)

-

Cellulase and Pectolyase

-

Triton X-100

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)

-

DAPI (for nuclear staining)

-

Antifade mounting medium

-

Confocal microscope

Procedure:

-

Fixation: Fix the seedlings in 4% PFA in MTSB for 1 hour at room temperature.

-

Permeabilization: a. Wash the seedlings three times with MTSB. b. Digest the cell walls with an enzyme solution (e.g., 1% cellulase, 0.1% pectolyase in MTSB) for 30-60 minutes. c. Wash three times with MTSB. d. Permeabilize the cells with 1% Triton X-100 in MTSB for 1 hour.

-

Blocking: Wash three times with MTSB and block with 3% Bovine Serum Albumin (BSA) in MTSB for 1 hour.

-

Primary Antibody Incubation: Incubate the seedlings in the primary anti-tubulin antibody solution (diluted in 3% BSA in MTSB) overnight at 4°C.

-

Washing: Wash the seedlings five times with MTSB.

-

Secondary Antibody Incubation: Incubate in the fluorescently labeled secondary antibody solution (diluted in 3% BSA in MTSB) for 2-3 hours at 37°C in the dark.

-

Washing and Staining: Wash five times with MTSB. Stain with DAPI for 10 minutes if desired.

-

Mounting and Imaging: Mount the seedlings in antifade medium on a microscope slide. Image the microtubule organization using a confocal microscope.

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of dichlorobenzonitrile.

References

- 1. researchgate.net [researchgate.net]

- 2. Cellulose Inhibitor, Dichlobenil | NC State Extension Publications [content.ces.ncsu.edu]

- 3. cdnsciencepub.com [cdnsciencepub.com]